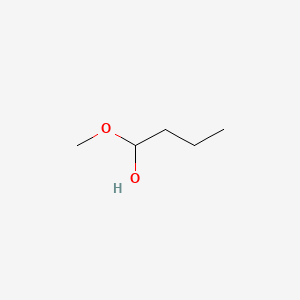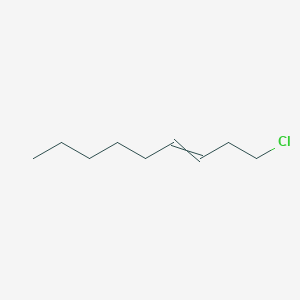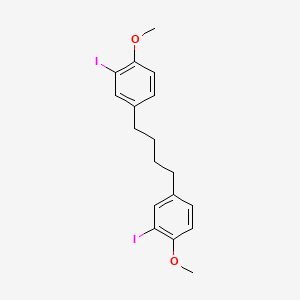
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester is an organic compound with a complex structure It is a derivative of cycloheptanecarboxylic acid, featuring a methyl ester group and additional oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester typically involves multiple steps:
Formation of Cycloheptanecarboxylic Acid: This can be achieved through the oxidation of cycloheptane using strong oxidizing agents such as potassium permanganate or chromic acid.
Introduction of Oxo Groups: The oxo groups can be introduced via a Friedel-Crafts acylation reaction, where cycloheptanecarboxylic acid reacts with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxo groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with a five-membered ring and ethyl ester group.
Cyclohexanecarboxylic acid, 2-oxo-1-(2-oxopropyl)-, ethyl ester: Features a six-membered ring and ethyl ester group.
2-Oxo-1-(2-oxo-propyl)-cyclopentanecarboxylic acid ethyl ester: Another related compound with a different ring size and ester group.
Uniqueness
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester is unique due to its seven-membered ring structure and specific functional groups, which confer distinct chemical and biological properties. Its larger ring size compared to similar compounds may result in different reactivity and interactions with molecular targets.
Properties
CAS No. |
191793-22-3 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl 2-oxo-1-(3-oxobutyl)cycloheptane-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-10(14)7-9-13(12(16)17-2)8-5-3-4-6-11(13)15/h3-9H2,1-2H3 |
InChI Key |
KFPSMQRDMYIJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1(CCCCCC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)


![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)



![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)
